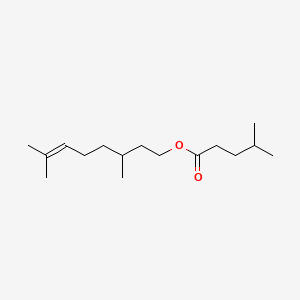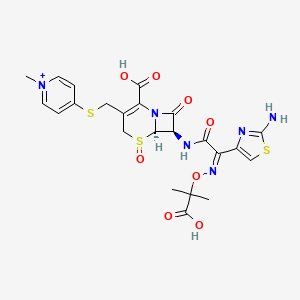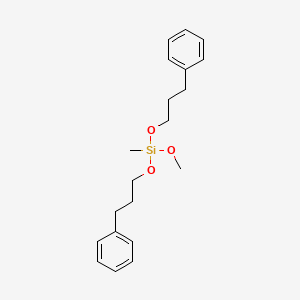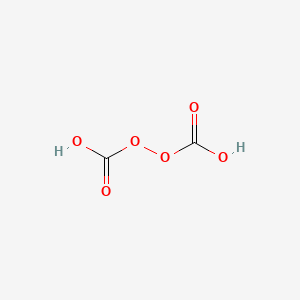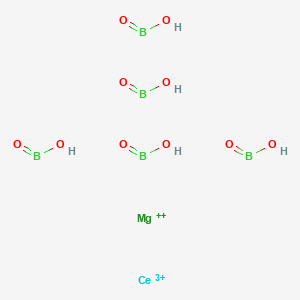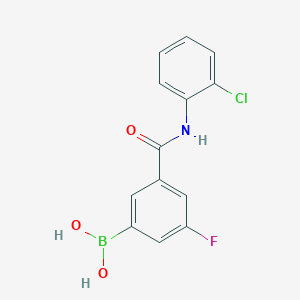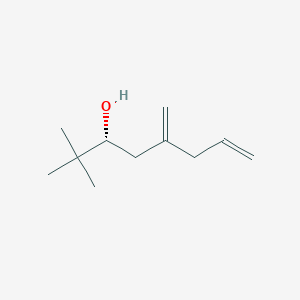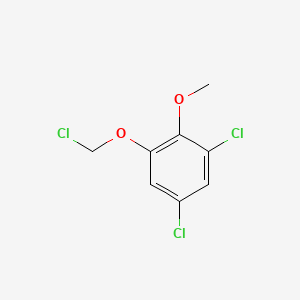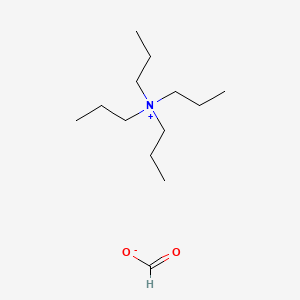
4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, an ethylsulphonyl group, and a methoxy group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline typically involves multiple steps, starting from a suitable aromatic precursor. One common method includes:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Sulphonylation: Introduction of the ethylsulphonyl group using ethylsulfonyl chloride (C2H5SO2Cl) in the presence of a base like pyridine.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a strong acid like hydrochloric acid (HCl).
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline involves its interaction with specific molecular targets. The bromine and ethylsulphonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable component in drug design.
Comparación Con Compuestos Similares
4-Bromo-2-methylphenol: Another brominated aromatic compound with different functional groups.
4-Bromo-2,5-dimethoxyamphetamine: A compound with similar bromine and methoxy groups but different overall structure and applications.
4-Bromo-2-nitrotoluene: A brominated aromatic compound with a nitro group instead of an ethylsulphonyl group.
Uniqueness: 4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the ethylsulphonyl group, in particular, differentiates it from other brominated aromatic compounds and enhances its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
80036-87-9 |
|---|---|
Fórmula molecular |
C9H12BrNO3S |
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
4-bromo-2-ethylsulfonyl-5-methoxyaniline |
InChI |
InChI=1S/C9H12BrNO3S/c1-3-15(12,13)9-4-6(10)8(14-2)5-7(9)11/h4-5H,3,11H2,1-2H3 |
Clave InChI |
BNDGMKXNZXKLJR-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC(=C(C=C1N)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



